Technical Monograph: Structural Characterization and Synthetic Utility of 5-Bromo-N-methylnaphthalene-1-carboxamide
Technical Monograph: Structural Characterization and Synthetic Utility of 5-Bromo-N-methylnaphthalene-1-carboxamide
Executive Summary & Structural Identity
5-Bromo-N-methylnaphthalene-1-carboxamide is a high-value heterocyclic building block, primarily utilized as a regiospecific scaffold in medicinal chemistry. It serves as a critical "lynchpin" intermediate, offering two distinct vectors for diversification: the amide handle (for solubility and hydrogen bonding interactions) and the aryl bromide (for palladium-catalyzed cross-coupling).
This monograph details the physicochemical profile, synthetic architecture, and analytical validation of this compound, designed for researchers in lead optimization and process chemistry.
Molecular Identity Matrix
| Property | Value | Technical Note |
| IUPAC Name | 5-Bromo-N-methylnaphthalene-1-carboxamide | |
| Molecular Formula | C₁₂H₁₀BrNO | |
| Molecular Weight | 264.12 g/mol | Average mass |
| Monoisotopic Mass | 262.9946 (⁷⁹Br) / 264.9925 (⁸¹Br) | Characteristic 1:1 isotopic pattern |
| Core Scaffold | Naphthalene-1-carboxamide | Lipophilic, planar aromatic system |
| Substituents | C1: N-methylcarboxamideC5: Bromine | para-like relationship across rings (1,5-substitution) |
| SMILES | CNC(=O)C1=CC=CC2=C1C=CC=C2Br | Canonical representation |
| CAS Registry | Derivative of 22531-59-5 (Primary Amide) | Precursor Acid CAS: 16726-67-3 |
Physicochemical Profile
Understanding the physical behavior of this scaffold is essential for assay development and formulation.
-
Lipophilicity (cLogP): Estimated at 2.8 – 3.2 . The naphthalene core is highly lipophilic, partially mitigated by the polar amide motif.
-
Solubility:
-
High: DMSO, DMF, Dichloromethane (DCM).
-
Moderate: Methanol, Ethanol (often requires heating).
-
Low: Water (requires co-solvent or cyclodextrin complexation for biological assays).
-
-
Topological Polar Surface Area (TPSA): 29.10 Ų . This low TPSA suggests excellent membrane permeability, making it a viable CNS-penetrant scaffold if MW is kept low in subsequent derivatives.
-
Electronic Character: The C5-Bromine is activated for oxidative addition but is electronically deactivated for electrophilic aromatic substitution due to the electron-withdrawing nature of the amide in the adjacent ring.
Synthetic Architecture
The synthesis of 5-Bromo-N-methylnaphthalene-1-carboxamide requires strict regiocontrol. Direct bromination of N-methyl-1-naphthamide is not recommended due to competing bromination at the C4 position.
The authoritative route proceeds via the 5-bromo-1-naphthoic acid precursor, ensuring the halogen is installed before the amide coupling.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic disconnection strategy emphasizing the pre-installation of the bromine atom to avoid regioselectivity errors.
Validated Synthetic Protocol
Step 1: Regioselective Bromination
-
Reagents: 1-Naphthoic acid, Bromine (
), Glacial Acetic Acid. -
Conditions: Reflux, 4–6 hours.
-
Mechanism: The carboxyl group at C1 deactivates the ring it is attached to. The electrophilic bromination occurs on the electron-rich second ring. The alpha-position (C5) is favored over C8 due to stability of the arenium ion intermediate [1].
-
Yield Target: 75–85%.
Step 2: Acid Activation & Amidation
-
Reagents: 5-Bromo-1-naphthoic acid, Thionyl Chloride (
), Methylamine (2M in THF), Triethylamine ( ). -
Method:
-
Suspend 5-bromo-1-naphthoic acid in dry DCM.
-
Add
(1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of acid chloride). -
Concentrate in vacuo to remove excess
. -
Redissolve residue in dry THF. Cool to 0°C.
-
Add Methylamine (2.0 eq) and
(2.0 eq) dropwise. -
Warm to RT and stir for 4 hours.
-
Step 3: Workup & Purification
-
Quench: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated
, and brine. -
Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane:EtOAc 3:1).
Analytical Validation
To ensure scientific integrity, the synthesized compound must meet the following spectroscopic criteria.
Proton NMR ( -NMR) Expectations
Solvent:
| Shift ( | Multiplicity | Integration | Assignment |
| 8.40 – 8.50 | Doublet (d) | 1H | C8-H (Deshielded by peri-interaction) |
| 8.20 – 8.30 | Doublet (d) | 1H | C2-H (Ortho to amide) |
| 7.60 – 7.80 | Multiplet (m) | 3H | C3, C4, C6, C7 (Aromatic overlap) |
| 7.50 | Doublet (d) | 1H | C6-H (Ortho to Br) |
| 6.20 | Broad Singlet (br s) | 1H | N-H (Amide proton) |
| 3.05 | Doublet (d) | 3H | N-CH₃ (Couples to NH, |
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Pattern: The presence of one bromine atom dictates a characteristic 1:1 doublet structure.
- (⁷⁹Br isotope)
- (⁸¹Br isotope)
-
Fragmentation: Loss of methylamine (
Da) may be observed in high-energy collision dissociation.
Pharmacophore Context & Applications[6][7][8][9][10][11]
This molecule is not merely a final product but a functional scaffold .
Medicinal Chemistry Utility
-
P2X7 Receptor Antagonists: Naphthalene carboxamides are established pharmacophores for P2X7 antagonism, utilized in treating inflammatory pain and neurodegeneration [2]. The 5-bromo position allows for the introduction of heteroaryl groups to access the hydrophobic pocket of the receptor.
-
Kinase Inhibition: The planar naphthalene ring mimics the adenine core of ATP.
-
Halogen Bonding: The C5-Bromine can serve as a halogen bond donor in protein-ligand interactions, a strategy increasingly used to improve potency in "difficult-to-drug" targets.
Downstream Derivatization Workflow
Figure 2: Divergent synthesis pathways utilizing the C5-Bromine handle.
References
-
Short, W. F., & Wang, H. (1950). The bromination of 1-naphthoic acid. Journal of the Chemical Society.
-
Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel cell-permeable P2X7 receptor antagonist. British Journal of Pharmacology.
-
PubChem Compound Summary. (2024). 1-Bromo-5-methylnaphthalene (Structural Analog Data). National Center for Biotechnology Information.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
